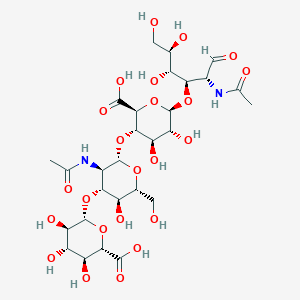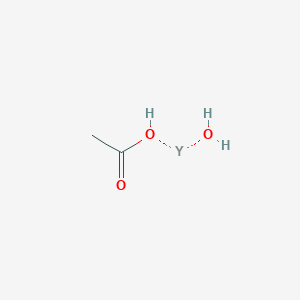
Acetic acid;yttrium;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;yttrium;hydrate, also known as yttrium(III) acetate tetrahydrate, is a chemical compound consisting of yttrium ions coordinated with acetate ions and water molecules. This compound is part of the broader category of yttrium compounds, which are known for their unique properties and applications in various fields, including materials science and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;yttrium;hydrate typically involves the reaction of yttrium oxide or yttrium hydroxide with acetic acid. The reaction is carried out in an aqueous medium, where yttrium oxide or hydroxide is dissolved in acetic acid, leading to the formation of yttrium acetate. The reaction can be represented as follows:
Y2O3+6CH3COOH→2Y(CH3COO)3+3H2O
The resulting yttrium acetate is then crystallized from the solution to obtain yttrium(III) acetate tetrahydrate.
Industrial Production Methods
Industrial production of yttrium(III) acetate tetrahydrate follows similar synthetic routes but on a larger scale. The process involves the controlled reaction of yttrium oxide with acetic acid in large reactors, followed by crystallization and purification steps to ensure high purity of the final product.
化学反应分析
Types of Reactions
Acetic acid;yttrium;hydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, yttrium acetate can hydrolyze to form yttrium hydroxide and acetic acid.
Complexation: Yttrium ions can form complexes with various ligands, such as phosphates and oxalates.
Thermal Decomposition: Upon heating, yttrium acetate decomposes to form yttrium oxide, releasing acetic acid and water.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Ligands such as phosphates and oxalates are used under controlled pH conditions.
Thermal Decomposition: The compound is heated to temperatures above 300°C to induce decomposition.
Major Products Formed
Hydrolysis: Yttrium hydroxide and acetic acid.
Complexation: Various yttrium-ligand complexes.
Thermal Decomposition: Yttrium oxide, acetic acid, and water.
科学研究应用
Acetic acid;yttrium;hydrate has numerous applications in scientific research:
作用机制
The mechanism of action of acetic acid;yttrium;hydrate depends on its application:
In Catalysis: Yttrium ions act as Lewis acids, facilitating the activation of substrates and promoting various chemical transformations.
In Biomedicine: Yttrium ions can be used to deliver therapeutic radiation to cancer cells, causing DNA damage and cell death.
相似化合物的比较
Similar Compounds
Yttrium(III) chloride: Another yttrium compound with similar applications in materials science and catalysis.
Yttrium(III) nitrate: Used in similar applications but differs in its solubility and reactivity.
Yttrium(III) oxide: A common yttrium compound used as a precursor for various yttrium-based materials.
Uniqueness
Acetic acid;yttrium;hydrate is unique due to its specific coordination environment, which imparts distinct properties such as solubility in water and reactivity with various ligands. This makes it particularly useful in applications requiring precise control over yttrium ion availability and reactivity.
属性
IUPAC Name |
acetic acid;yttrium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFYYGFAEVBVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Y] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3Y |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

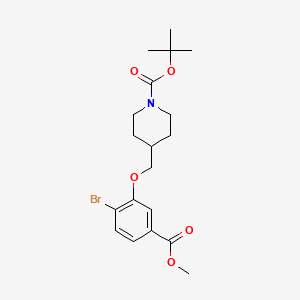
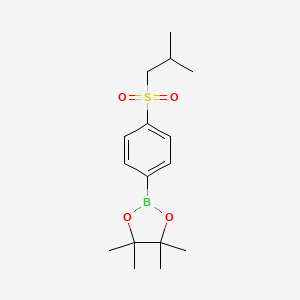
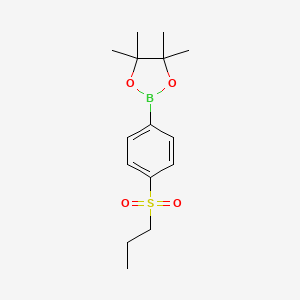
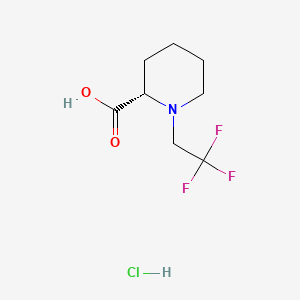
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8235685.png)
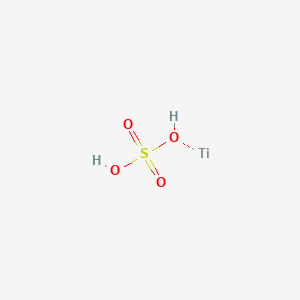
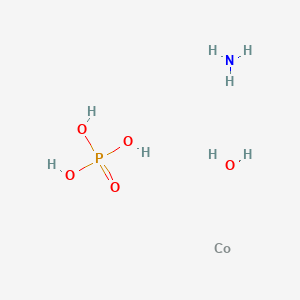
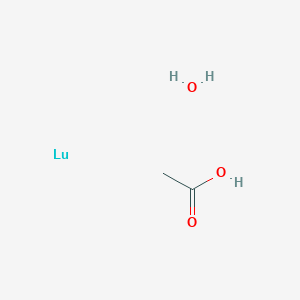
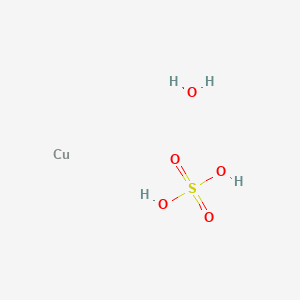
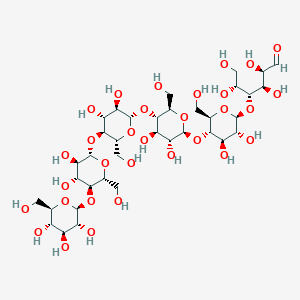
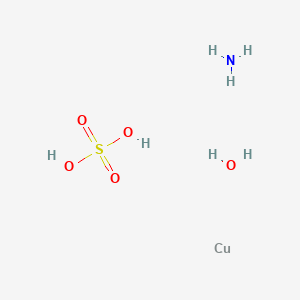
![[Dimethyl-(trimethylsilylamino)silyl]methane;erbium](/img/structure/B8235743.png)
